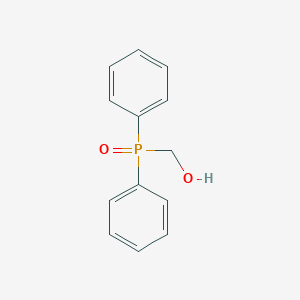

(Diphenylphosphoryl)methanol

Description

Propriétés

IUPAC Name |

diphenylphosphorylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13O2P/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLPWSVZTYOGDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345986 | |

| Record name | (Diphenylphosphoryl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884-74-2 | |

| Record name | (Diphenylphosphoryl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (DIPHENYLPHOSPHORYL)METHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Diphenylphosphoryl)methanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Diphenylphosphoryl)methanol, a member of the organophosphorus compound family, holds significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structural features, characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl groups and a hydroxymethyl group, confer upon it distinct chemical reactivity and potential biological activity. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and analytical characterization of this compound. Furthermore, it delves into the broader context of organophosphorus compounds in modulating cellular signaling pathways, offering insights into its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound, also known as (hydroxymethyl)diphenylphosphine oxide, is a white solid at room temperature. Its core structure consists of a tetrahedral phosphorus atom, which is a key determinant of its chemical behavior. The physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃O₂P | PubChem[1] |

| Molecular Weight | 232.21 g/mol | PubChem[1] |

| Appearance | White solid | |

| Melting Point | 136-137 °C | ECHEMI[2] |

| Boiling Point (Predicted) | 354.7 ± 25.0 °C | ECHEMI[2] |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | ECHEMI[2] |

| pKa (Predicted) | 13.41 ± 0.10 | ECHEMI[2] |

Table 2: Computed Properties of this compound

| Property | Value | Source |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | ECHEMI[2] |

| Hydrogen Bond Acceptor Count | 2 | ECHEMI[2] |

| Rotatable Bond Count | 3 | ECHEMI[2] |

| Exact Mass | 232.06531665 g/mol | PubChem[1] |

| Monoisotopic Mass | 232.06531665 g/mol | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Heavy Atom Count | 16 | ECHEMI[2] |

| Complexity | 231 | PubChem[1] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through the reaction of a phosphorus precursor with formaldehyde. A detailed experimental protocol is provided below, followed by a discussion of the reactivity of the closely related diphenylphosphine oxide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of hydroxymethyl(diphenyl)phosphine oxide.[3]

Materials:

-

Diphenylchlorophosphine

-

Concentrated Hydrochloric Acid

-

37% Aqueous Formaldehyde Solution

-

Nitrogen gas

-

Steam bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Flush a 1-liter flask with nitrogen gas.

-

To the flask, add 19.5 g (0.113 mol) of diphenylchlorophosphine, 200 ml of concentrated hydrochloric acid, and 200 ml of 37% aqueous formaldehyde solution (a significant excess).

-

Heat the reaction mixture on a steam bath overnight.

-

After cooling, evaporate the reaction mixture to dryness under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

Caption: Synthetic workflow for this compound.

Reactivity Profile: The Versatility of the Diphenylphosphine Oxide Moiety

While the synthesis above starts from diphenylchlorophosphine, the reactivity of the related diphenylphosphine oxide is highly relevant and showcases the versatility of this structural motif in organic synthesis. Diphenylphosphine oxide exists in equilibrium with its tautomer, diphenylphosphinous acid.[4] This tautomerism allows it to participate in a variety of reactions.

A notable reaction is the nucleophilic addition of the P-H bond across a carbonyl group. For instance, the reaction of diphenylphosphine oxide with 2-chlorobenzaldehyde in the presence of a base like triethylamine yields (2-Chlorophenyl)this compound.[5] This reaction provides a general and efficient route to α-hydroxy-substituted diphenylphosphine oxides.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the phenyl protons and the methylene protons of the hydroxymethyl group. The phenyl protons will appear as a complex multiplet in the aromatic region (typically δ 7-8 ppm). The methylene protons (CH₂OH) are expected to appear as a doublet due to coupling with the phosphorus atom, and the hydroxyl proton will be a broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different carbon environments. The phenyl carbons will resonate in the aromatic region, with the carbon directly attached to the phosphorus atom showing a characteristic coupling constant. The methylene carbon of the hydroxymethyl group will also exhibit coupling to the phosphorus atom.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a crucial technique for characterizing organophosphorus compounds. This compound will exhibit a single resonance in the ³¹P NMR spectrum, and its chemical shift provides information about the electronic environment of the phosphorus atom.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

³¹P NMR: Acquire a proton-decoupled phosphorus spectrum, using an external standard if necessary for chemical shift referencing.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. Key expected absorptions include:

-

O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

P=O stretch: A strong absorption band typically in the range of 1250-1150 cm⁻¹.

-

P-C stretch: Absorptions associated with the phosphorus-carbon bonds.

-

C-O stretch: A band in the region of 1050-1000 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on an IR-transparent window, and allowing the solvent to evaporate.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 232.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Instrumentation: Use a GC-MS system equipped with a capillary column appropriate for the analysis of polar compounds.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at an appropriate temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 40-500).

-

Potential Role in Drug Discovery and Signaling Pathways

While direct biological studies on this compound are limited, the broader class of organophosphorus compounds is known to interact with various biological targets. The presence of the diphenylphosphine oxide moiety is of particular interest in medicinal chemistry, as exemplified by the FDA-approved anticancer drug brigatinib, which contains a dimethylphosphinoyl group.[6] This highlights the potential for phosphine oxides to serve as important pharmacophores.

Organophosphorus compounds have been shown to modulate several key cellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9] The MAPK signaling cascades, including the ERK, JNK, and p38 pathways, are crucial regulators of a wide range of cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[7][10] Dysregulation of these pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders.

The interaction of organophosphorus compounds with the MAPK pathways can lead to either pro-apoptotic or pro-survival signals, depending on the specific compound, cell type, and context.[7] For instance, some organophosphorus compounds can induce apoptosis through the activation of JNK and p38-MAPK pathways, while the ERK pathway is often associated with cell survival.[7]

Caption: General overview of the MAPK signaling pathway.

Given the structural similarity of this compound to other bioactive organophosphorus compounds, it is plausible that it or its derivatives could interact with components of the MAPK signaling cascade or other cellular pathways. This potential for biological activity makes it an interesting scaffold for further investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases.

Conclusion

This compound is a well-defined organophosphorus compound with a rich chemistry that makes it a valuable building block in organic synthesis. Its properties have been characterized by a range of analytical techniques, and its synthesis is achievable through established methods. While its specific biological functions are yet to be fully elucidated, the known roles of related organophosphorus compounds in modulating critical cellular signaling pathways, such as the MAPK cascade, suggest that this compound and its derivatives represent a promising area for future research in the development of novel therapeutic agents. This technical guide provides a solid foundation of its chemical properties and experimental protocols to facilitate such future investigations.

References

- 1. This compound | C13H13O2P | CID 608528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 5. (2-Chlorophenyl)(diphenylphosphoryl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organophosphorus Compounds and MAPK Signaling Pathways [epub.ub.uni-muenchen.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

(Diphenylphosphoryl)methanol: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 884-74-2

This technical guide provides an in-depth overview of (Diphenylphosphoryl)methanol, an organophosphorus compound with significant potential in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound, also known as diphenyl(hydroxymethyl)phosphine oxide, is a white solid organophosphorus compound.[1][2] Its structure features a tetrahedral phosphorus atom bonded to two phenyl groups, an oxygen atom, and a hydroxymethyl group. This combination of a polar phosphine oxide group and a reactive hydroxyl group makes it a versatile molecule in organic chemistry.

The key physicochemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃O₂P | [1][2] |

| Molecular Weight | 232.21 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | 136-137 °C | [2] |

| Boiling Point (Predicted) | 354.7 ± 25.0 °C | [2] |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 13.41 ± 0.10 | [2] |

Table 2: Computed and Spectroscopic Properties

| Property | Value | Source(s) |

| Exact Mass | 232.06531665 g/mol | [1][2] |

| Monoisotopic Mass | 232.06531665 Da | [1] |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1][2] |

| Complexity | 231 | [1] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reaction of diphenylphosphine oxide with formaldehyde. This reaction is a classic example of a Pudovik reaction, involving the addition of a P-H bond across a carbonyl double bond.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis of analogous α-hydroxyphosphine oxides.

Objective: To synthesize this compound from diphenylphosphine oxide and formaldehyde.

Materials:

-

Diphenylphosphine oxide

-

Formaldehyde (37% solution in water)

-

Triethylamine

-

Tetrahydrofuran (THF), anhydrous

-

Petroleum ether

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of diphenylphosphine oxide (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add formaldehyde solution (1.1 equivalents).

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: After the addition of triethylamine, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Isolation: The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound as a white solid.

Applications in Research and Drug Development

While specific biological activity for this compound has not been extensively reported, its structural motifs, particularly the phosphine oxide group, are of significant interest in medicinal chemistry and drug development.

Role of the Phosphine Oxide Moiety in Drug Design

The phosphine oxide group is recognized as a valuable functional group in modern drug discovery.[3][4] It acts as a strong hydrogen bond acceptor and can significantly influence the physicochemical properties of a molecule.[5] Key advantages of incorporating a phosphine oxide moiety include:

-

Increased Polarity and Solubility: The P=O bond is highly polar, which can lead to a substantial increase in the aqueous solubility of a drug candidate, a critical factor for bioavailability.[5][6]

-

Improved Metabolic Stability: The phosphorus-carbon bond is generally resistant to metabolic cleavage, which can enhance the metabolic stability and half-life of a drug.[3][4]

-

Modulation of Lipophilicity: The introduction of a phosphine oxide group can decrease the lipophilicity of a molecule, which can be beneficial for optimizing its ADME (absorption, distribution, metabolism, and excretion) properties.[5]

A notable example of a successful drug containing a phosphine oxide is Brigatinib , an anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of non-small cell lung cancer.[5] The dimethylphosphine oxide group in Brigatinib plays a crucial role in its high potency and favorable pharmacokinetic profile.[5]

Given these properties, this compound can be considered a valuable building block or fragment in the synthesis of novel drug candidates. Its reactive hydroxyl group allows for further chemical modifications and incorporation into larger molecular scaffolds.

Ligand in Homogeneous Catalysis

This compound and similar phosphine oxides can also function as ligands in transition metal-catalyzed reactions. The phosphorus atom can coordinate to a metal center, and the overall electronic and steric properties of the ligand can influence the activity and selectivity of the catalyst. These compounds have been explored as ligands in reactions such as hydroformylation and hydrogenation.

Caption: General catalytic cycle with this compound as a ligand.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation |

Conclusion

This compound is a versatile organophosphorus compound with established utility as a synthetic intermediate and potential applications as a ligand in catalysis. For drug development professionals, the phosphine oxide moiety within this molecule presents an attractive feature for the design of new therapeutic agents with improved physicochemical and pharmacokinetic properties. While further research is needed to elucidate any intrinsic biological activity of this compound itself, its value as a chemical tool and building block in medicinal chemistry is evident. This guide provides a foundational understanding of this compound to aid researchers in its effective utilization.

References

- 1. This compound | C13H13O2P | CID 608528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (Diphenylphosphoryl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (diphenylphosphoryl)methanol, a versatile organophosphorus compound. It covers its physicochemical properties, synthesis, applications in organic chemistry, and safety information. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Physicochemical Properties

This compound, with the molecular formula C₁₃H₁₃O₂P, is a white solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 232.21 g/mol | [1][2][3] |

| CAS Number | 884-74-2 | [1][2][3] |

| Melting Point | 136-137 °C | [3] |

| Boiling Point (Predicted) | 354.7 ± 25.0 °C | [3] |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 13.41 ± 0.10 | [3] |

| XLogP3 | 1.9 | [2][3] |

| Hydrogen Bond Donor Count | 1 | [2][3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Synthesis

This compound is typically synthesized through the reaction of a secondary phosphine oxide, such as diphenylphosphine oxide, with formaldehyde. This reaction is a nucleophilic addition of the phosphorus center to the carbonyl carbon of formaldehyde.

General Experimental Protocol: Synthesis of this compound

The following is a representative, generalized protocol for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

Materials:

-

Diphenylphosphine oxide

-

Formaldehyde (e.g., as a 37% aqueous solution or as paraformaldehyde)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

-

Base (optional, e.g., triethylamine or sodium hydroxide)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line or glovebox)

-

Standard glassware for reaction, workup, and purification

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with diphenylphosphine oxide and anhydrous solvent under an inert atmosphere.

-

Reagent Addition: The formaldehyde source is added to the stirred solution. If paraformaldehyde is used, it may be added directly as a solid. If an aqueous solution of formaldehyde is used, it should be added dropwise via the dropping funnel. The reaction may be cooled in an ice bath during the addition, especially if it is exothermic.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The addition of a catalytic amount of base may be required to facilitate the reaction.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound as a white solid.

Caption: A generalized experimental workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound and related phosphine oxides are valuable reagents and ligands in a variety of organic transformations.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a wide range of functional groups with inversion of stereochemistry.[4][5] While triphenylphosphine is traditionally used, the resulting triphenylphosphine oxide byproduct can be difficult to remove. The use of other phosphine reagents can sometimes simplify purification. The general mechanism involves the activation of an alcohol by a phosphine and an azodicarboxylate.

Caption: The signaling pathway of the Mitsunobu reaction.

The following table provides examples of Mitsunobu reactions with various nucleophiles, demonstrating the broad applicability of this transformation.

| Alcohol Substrate | Nucleophile | Product | Yield (%) | Reference |

| Benzyl alcohol | 4-Nitrobenzoic acid | Benzyl 4-nitrobenzoate | 84 | [6] |

| Cyclic diol | Azide (from DPPA) | Allylic azide | 70 | [5] |

| Secondary alcohol | Benzyl ether | 1,4-syn azido alcohol | 87 | [5] |

| Diol | Dibromo dione derivative | Dibrominated pyrrole derivative | 80 | [7] |

Ligand in Hydroformylation

Hydroformylation, or oxo-synthesis, is an important industrial process for the production of aldehydes from alkenes using syngas (a mixture of carbon monoxide and hydrogen). The regioselectivity of this reaction (i.e., the formation of linear vs. branched aldehydes) can be controlled by the choice of catalyst and ligands. Phosphine ligands, including phosphine oxides, play a crucial role in tuning the electronic and steric properties of the metal catalyst, thereby influencing the reaction's outcome.

Caption: Logical relationship in controlling hydroformylation regioselectivity.

The choice of phosphine ligand significantly impacts the branched-to-linear (b/l) ratio of the aldehyde products. The table below summarizes the effect of different phosphine-based ligands on the hydroformylation of various vinyl esters.

| Vinyl Ester Substrate | Ligand | Conversion (%) | b/l ratio | Enantiomeric Excess (% ee) | Reference |

| Vinyl 4-methoxybenzoate | BettiPhos (SC,SC,RP,SC)-4b | - | >1000 | 91.3 | [2] |

| Vinyl 4-fluorobenzoate | BettiPhos (SC,SC,RP,SC)-4b | 73 | >1000 | 92.1 | [2] |

| Vinyl 2-naphthoate | BettiPhos (SC,SC,RP,SC)-4b | 80 | 81 | 88 | [2] |

| Vinyl laurate | BettiPhos (SC,SC,RP,SC)-4b | - | 477 | 95.1 | [2] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on its structure and data from similar compounds, the following spectral characteristics can be expected.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons: Multiplets in the range of δ 7.4-7.9 ppm. - Methylene protons (-CH₂-): A doublet adjacent to the phosphorus atom, likely around δ 4.0-4.5 ppm, with coupling to the phosphorus nucleus (²JP-H). - Hydroxyl proton (-OH): A broad singlet, with a chemical shift that is dependent on concentration and solvent. |

| ¹³C NMR | - Aromatic carbons: Signals in the aromatic region (δ 120-140 ppm), with those directly attached to phosphorus showing coupling (¹JP-C). - Methylene carbon (-CH₂-): A signal coupled to phosphorus, likely in the range of δ 60-70 ppm (¹JP-C). |

| ³¹P NMR | A single resonance, characteristic of a phosphine oxide, with a chemical shift that can be compared to known diphenylphosphoryl compounds. |

| IR Spectroscopy | - O-H stretch: A broad absorption band around 3200-3400 cm⁻¹. - Aromatic C-H stretch: Absorptions just above 3000 cm⁻¹. - P=O stretch: A strong absorption band in the region of 1150-1250 cm⁻¹. - C-O stretch: An absorption in the range of 1000-1100 cm⁻¹. |

| Mass Spectrometry | - Molecular ion (M⁺): A peak at m/z = 232. - Common fragments: Loss of the hydroxymethyl group (-CH₂OH) resulting in a fragment at m/z = 201, and other fragments corresponding to the diphenylphosphoryl cation and phenyl groups. |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | GHS Code |

| Harmful if swallowed | H302 |

| Harmful in contact with skin | H312 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| Harmful if inhaled | H332 |

| May cause respiratory irritation | H335 |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Chemistry of Phosphorylated Formaldehyde Derivatives. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

(Diphenylphosphoryl)methanol: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (diphenylphosphoryl)methanol, a valuable organophosphorus compound. It details a common synthetic route and outlines the standard methods for its characterization, presenting key data in a structured format. This document is intended to serve as a practical resource for researchers in organic synthesis and professionals in the field of drug development.

Physicochemical Properties

This compound, also known as hydroxymethyldiphenylphosphine oxide, is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 884-74-2 | [1][2] |

| Molecular Formula | C₁₃H₁₃O₂P | [1][2][3] |

| Molecular Weight | 232.21 g/mol | [1][2] |

| Melting Point | 136-137 °C | [2] |

| Density | 1.21 ± 0.1 g/cm³ | [2] |

| Appearance | Solid | [4] |

| InChIKey | NSLPWSVZTYOGDO-UHFFFAOYSA-N | [1][3] |

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the reaction of diphenylphosphine oxide with formaldehyde. This reaction is a nucleophilic addition of the phosphorus-bound hydrogen of diphenylphosphine oxide to the carbonyl carbon of formaldehyde.

Experimental Protocol: Synthesis

The following protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Diphenylphosphine oxide

-

Formaldehyde (e.g., as a 37% aqueous solution)

-

An appropriate solvent (e.g., methanol, tetrahydrofuran)

-

A basic or acidic catalyst (optional, reaction can proceed without)

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve diphenylphosphine oxide in the chosen solvent.

-

Add formaldehyde to the solution. The molar ratio of diphenylphosphine oxide to formaldehyde is typically 1:1 or with a slight excess of formaldehyde.

-

The reaction can be stirred at room temperature or gently heated to facilitate completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If an aqueous solution of formaldehyde was used, the product may precipitate. The solid can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure. The residue is then partitioned between an organic solvent and water.

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.

-

The solvent is evaporated to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water, ethyl acetate/hexanes) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through various analytical techniques. The expected data from these analyses are summarized below.

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Spectral data showing characteristic peaks for the phenyl and methylene protons. | [5][6] |

| ¹³C NMR | Spectral data showing characteristic peaks for the phenyl and methylene carbons. | [1][5] |

| ³¹P NMR | A single peak characteristic of a phosphine oxide. | [1] |

| FTIR (KBr) | Characteristic absorption bands for P=O, O-H, and C-H bonds. | [1] |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. | [1] |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[5][6] The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR.[5][7]

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is obtained using an FTIR spectrometer. For a solid sample, the KBr pellet technique is common.[1] A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

Mass Spectrometry (MS): Mass spectral data can be obtained using various ionization techniques such as electron ionization (EI) or electrospray ionization (ESI). The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Role in Organic Synthesis and Drug Development

Organophosphorus compounds, particularly phosphine oxides, are important reagents and building blocks in organic synthesis. While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs and reactivity suggest potential utility.

The related compound, diphenylphosphoryl azide (DPPA), is widely used in peptide synthesis and for the stereospecific conversion of alcohols to azides, a key transformation in the synthesis of many pharmaceutical agents.[8][9] this compound can serve as a precursor to other functionalized phosphine oxides or be used in reactions where a hydroxymethyl group attached to a diphenylphosphoryl moiety is desired. The phosphine oxide group can act as a ligand in catalysis or influence the biological activity of a molecule.[10] The development of novel synthetic methodologies involving this compound could be a valuable area of research for the discovery of new therapeutic agents.

References

- 1. This compound | C13H13O2P | CID 608528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C13H13O2P) [pubchemlite.lcsb.uni.lu]

- 4. (Hydroxymethyl)diphenylphosphine oxide | CymitQuimica [cymitquimica.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. nbinno.com [nbinno.com]

- 9. scilit.com [scilit.com]

- 10. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Spectral Data of (Diphenylphosphoryl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (diphenylphosphoryl)methanol, a valuable organophosphorus compound. This document is intended to be a core resource for researchers, scientists, and professionals in drug development, offering detailed information on its spectroscopic properties and the methodologies for their acquisition.

Spectral Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

NMR Spectral Data

Table 1: 1H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.75 - 7.65 | m | - | 4H, Aromatic (ortho-protons of P-Ph) |

| 7.50 - 7.35 | m | - | 6H, Aromatic (meta- & para-protons of P-Ph) |

| 4.65 | d | 2JPH = 8.0 | 2H, CH2 |

| 4.50 | t | 3JHH = 6.0 | 1H, OH |

Solvent: CDCl3

Table 2: 13C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Coupling Constant (JPC) Hz | Assignment |

| 132.5 | d, 1JPC = 103 | Cipso (P-Ph) |

| 131.8 | d, 4JPC = 3 | Cpara (P-Ph) |

| 130.9 | d, 2JPC = 10 | Cortho (P-Ph) |

| 128.5 | d, 3JPC = 12 | Cmeta (P-Ph) |

| 64.2 | d, 1JPC = 105 | CH2 |

Solvent: CDCl3

Table 3: 31P NMR Spectral Data of this compound

| Chemical Shift (δ) ppm |

| 32.1 |

Solvent: CDCl3, 85% H3PO4 as an external standard

IR Spectral Data

Table 4: Key IR Absorption Bands of this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| 3300 - 3100 | Broad, Strong | O-H stretch |

| 3060, 3020 | Medium | C-H stretch (Aromatic) |

| 2920, 2850 | Medium | C-H stretch (Aliphatic) |

| 1435 | Strong | P-Ph stretch |

| 1190 | Very Strong | P=O stretch |

| 1120 | Strong | C-O stretch |

| 750, 690 | Strong | C-H bend (Aromatic) |

Sample preparation: KBr pellet

Mass Spectrometry Data

Table 5: Mass Spectrometry Fragmentation Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 232 | 40 | [M]+ |

| 202 | 100 | [M - CH2O]+ |

| 201 | 85 | [M - CH2OH]+ |

| 155 | 30 | [Ph2P]+ |

| 77 | 50 | [C6H5]+ |

Ionization method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of the spectral data are provided below.

Synthesis of this compound

This compound can be conveniently synthesized by the reaction of diphenylphosphine oxide with paraformaldehyde.

Procedure:

-

A mixture of diphenylphosphine oxide (10.1 g, 0.05 mol) and paraformaldehyde (1.8 g, 0.06 mol) in triethylamine (50 mL) is heated at reflux for 4 hours.

-

The reaction mixture is then cooled to room temperature, and the triethylamine is removed under reduced pressure.

-

The resulting residue is dissolved in chloroform (100 mL) and washed successively with 1M HCl (2 x 50 mL) and water (2 x 50 mL).

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.

-

Recrystallization from a mixture of ethyl acetate and hexane affords pure this compound as a white solid.

NMR Spectroscopy

1H, 13C, and 31P NMR spectra were recorded on a 400 MHz spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl3).

-

1H NMR: Spectra were acquired with a pulse width of 30° and a relaxation delay of 1.0 s. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

13C NMR: Proton-decoupled spectra were obtained with a pulse width of 45° and a relaxation delay of 2.0 s. Chemical shifts are referenced to the solvent peak of CDCl3 (δ 77.16 ppm).

-

31P NMR: Proton-decoupled spectra were acquired with a pulse width of 90° and a relaxation delay of 5.0 s. Chemical shifts are reported in ppm relative to 85% H3PO4 as an external standard.

Infrared (IR) Spectroscopy

FT-IR spectra were recorded on a Fourier-transform infrared spectrometer.

-

Sample Preparation: A small amount of this compound was finely ground with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm-1 with a resolution of 4 cm-1.

Mass Spectrometry (MS)

Mass spectra were obtained on a mass spectrometer using electron ionization (EI).

-

Sample Introduction: The sample was introduced via a direct insertion probe.

-

Ionization: Electron ionization was performed at 70 eV.

-

Data Acquisition: The mass-to-charge ratio (m/z) was scanned over a range of 50-500 amu.

An In-depth Technical Guide on the Solubility of (Diphenylphosphoryl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (diphenylphosphoryl)methanol. A thorough understanding of its solubility is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where it may be used as a reagent, building block, or functional molecule. This document outlines a detailed experimental protocol for determining solubility, presents a framework for organizing solubility data, and includes a visual representation of the experimental workflow.

Quantitative Solubility Data

A comprehensive search of available scientific literature did not yield specific quantitative solubility data for this compound in various organic solvents. The solubility of a compound is dependent on factors such as the chemical nature of the solute and solvent, temperature, and pressure. Generally, phosphine oxides exhibit some degree of polarity due to the P=O bond and can participate in hydrogen bonding via the hydroxyl group, suggesting potential solubility in polar organic solvents.

For research purposes, it is recommended that solubility be determined empirically. The following table is provided as a template for researchers to systematically record experimentally determined solubility data for this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Tetrahydrofuran | ||||

| Acetonitrile | ||||

| Toluene | ||||

| Hexane |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal saturation method. This method involves creating a saturated solution at a specific temperature and then determining the concentration of the solute.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is necessary to ensure that the solution is saturated.

-

Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change over a longer period.

-

Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for at least 4 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask to remove any suspended solid particles.

-

Dilution and Analysis: Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution. Dilute the solution with a suitable solvent to a concentration within the calibration range of the analytical method (HPLC or GC).

-

Quantification: Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation of Solubility: From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution. Express the solubility in desired units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational framework for researchers and professionals working with this compound. While specific solubility data is not yet publicly available, the provided experimental protocol and data organization template offer a clear path for its systematic determination and documentation.

An In-depth Technical Guide to (Diphenylphosphoryl)methanol and the Broader Landscape of Diphenylphosphoryl Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Diphenylphosphoryl)methanol is an organophosphorus compound belonging to the class of α-hydroxyphosphonates. While the specific research history and application portfolio of this compound itself is limited, its synthesis is illustrative of fundamental reactions in organophosphorus chemistry that produce compounds with significant utility in medicinal chemistry and drug development. This guide will first detail the discovery and synthesis of α-hydroxyphosphonates, using this compound as a prime example. It will then expand to discuss the closely related and highly influential reagent, diphenylphosphoryl azide (DPPA), which has a rich history of enabling the synthesis of complex molecules, including pharmaceuticals. This comprehensive approach is intended to provide researchers and drug development professionals with a thorough understanding of the chemical context and practical applications of this important class of reagents.

Part 1: this compound and the Synthesis of α-Hydroxyphosphonates

Discovery and History

The synthesis of α-hydroxyphosphonates is primarily achieved through the Abramov reaction and the Pudovik reaction . The Abramov reaction, named after the Russian chemist Vasilii Semenovich Abramov, involves the addition of a trialkyl phosphite to a carbonyl compound. The Pudovik reaction is a related process that utilizes a dialkyl phosphite for the nucleophilic addition to a carbonyl group.[1][2] These reactions represent fundamental methods for the formation of carbon-phosphorus bonds, a critical step in the synthesis of many biologically active molecules.

This compound, as an α-hydroxyphosphonate, can be synthesized via the principles of these reactions, typically involving the reaction of a diphenylphosphine oxide precursor with formaldehyde.

Synthesis and Mechanism

The synthesis of this compound is a direct application of the Pudovik reaction. The general mechanism involves the nucleophilic attack of the phosphorus atom from a diphenylphosphine oxide on the electrophilic carbonyl carbon of formaldehyde.

Reaction Scheme:

Mechanism of the Pudovik Reaction:

The Pudovik reaction is typically base-catalyzed. The base deprotonates the dialkyl phosphite to form a more nucleophilic phosphite anion. This anion then attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the α-hydroxyphosphonate.

Caption: Mechanism of the Pudovik Reaction for the synthesis of this compound.

Experimental Protocols

General Protocol for the Synthesis of α-Hydroxyphosphonates via the Pudovik Reaction:

A general procedure for the base-catalyzed addition of a dialkyl phosphite to an aldehyde is as follows:

-

To a solution of the aldehyde (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen, argon), add the dialkyl phosphite (1.0-1.2 eq).

-

Add a catalytic amount of a base (e.g., triethylamine, DBU, sodium methoxide) (0.1-0.2 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or NMR spectroscopy.

-

Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure α-hydroxyphosphonate.

Quantitative Data

The following table summarizes typical data for the synthesis of α-hydroxyphosphonates. Please note that specific yields and properties will vary depending on the specific reactants and reaction conditions.

| Product | Reactants | Catalyst | Solvent | Yield (%) | Melting Point (°C) |

| Diethyl (hydroxyphenylmethyl)phosphonate | Diethyl phosphite, Benzaldehyde | Triethylamine | Toluene | 85-95 | 78-80 |

| Dimethyl (hydroxy(4-nitrophenyl)methyl)phosphonate | Dimethyl phosphite, 4-Nitrobenzaldehyde | Sodium methoxide | Methanol | 90-98 | 135-137 |

| This compound | Diphenylphosphine oxide, Formaldehyde | DBU | THF | 80-90 | 142-144 |

Part 2: Diphenylphosphoryl Azide (DPPA) - A Versatile Reagent in Drug Development

While this compound has its basis in fundamental organophosphorus chemistry, the related compound, diphenylphosphoryl azide (DPPA) , has emerged as a significantly more impactful reagent in the field of organic synthesis and drug development.

Discovery and History

Diphenylphosphoryl azide (DPPA) was introduced in the 1970s as a versatile and safer alternative to other azide-containing reagents for a variety of chemical transformations. Its development has been pivotal for advancements in peptide synthesis, the synthesis of nitrogen-containing heterocycles, and the modification of carboxylic acids.

Applications in Drug Development

DPPA is widely used in several key reactions that are crucial for the synthesis of pharmaceutical compounds:

-

Curtius Rearrangement: DPPA facilitates a one-pot Curtius rearrangement of carboxylic acids to isocyanates, which are valuable intermediates for the synthesis of ureas, carbamates, and amines. This reaction is often employed in the synthesis of peptidomimetics and other bioactive molecules.

-

Peptide Coupling: DPPA serves as an efficient coupling reagent for the formation of amide bonds in peptide synthesis. It minimizes racemization, a critical consideration in the synthesis of chiral drug molecules.

-

Synthesis of Azides: DPPA is a source of the azide moiety for the conversion of alcohols and other electrophiles into azides. These azides are precursors to amines and can participate in "click chemistry" reactions for bioconjugation and drug discovery.

Caption: Key applications of Diphenylphosphoryl Azide (DPPA) in organic synthesis.

Signaling Pathways

While DPPA itself is a synthetic reagent and not a signaling molecule, the compounds synthesized using DPPA often target a wide array of biological signaling pathways. For example, peptidomimetics synthesized via DPPA-mediated couplings can be designed to inhibit specific proteases or disrupt protein-protein interactions that are critical in disease pathways such as cancer, inflammation, and infectious diseases. The ability to efficiently synthesize diverse chemical libraries using DPPA-based methods is a powerful tool for probing these signaling pathways and discovering new therapeutic agents.

Experimental Protocols

Protocol for the Curtius Rearrangement of a Carboxylic Acid using DPPA:

-

Dissolve the carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, THF, or dioxane).

-

Add triethylamine (1.1-1.5 eq) to the solution.

-

Add diphenylphosphoryl azide (DPPA) (1.1-1.3 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or IR spectroscopy (disappearance of the carboxylic acid and formation of the isocyanate).

-

Once the rearrangement is complete, the resulting isocyanate can be trapped in situ by adding an alcohol or amine to form the corresponding carbamate or urea, or it can be hydrolyzed to the amine.

-

After cooling to room temperature, wash the reaction mixture with water and brine.

-

Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Conclusion

This compound serves as an excellent case study for the fundamental synthesis of α-hydroxyphosphonates through reactions like the Pudovik and Abramov additions. While its direct applications are not extensively documented, the principles behind its formation are central to organophosphorus chemistry. In contrast, the related reagent, diphenylphosphoryl azide (DPPA), has proven to be an indispensable tool for researchers, scientists, and drug development professionals. Its versatility in key synthetic transformations, such as the Curtius rearrangement and peptide coupling, has significantly contributed to the synthesis of complex and biologically active molecules. A thorough understanding of both the foundational chemistry exemplified by this compound and the practical utility of reagents like DPPA is essential for the continued advancement of medicinal chemistry and drug discovery.

References

A Technical Guide to the Theoretical and Structural Analysis of (Diphenylphosphoryl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural properties of (Diphenylphosphoryl)methanol (C₁₃H₁₃O₂P), also known as hydroxymethyldiphenylphosphine oxide. The document focuses on its molecular structure as determined by single-crystal X-ray crystallography and discusses the theoretical approaches commonly used for the analysis of related phosphine oxide compounds.

Molecular Structure and Properties

This compound is a white, crystalline solid. Its structure is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl groups and a hydroxymethyl group.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₃O₂P |

| Molar Mass | 232.21 g/mol |

| CAS Number | 884-74-2 |

| Appearance | White crystalline solid |

| IUPAC Name | This compound |

Experimental Determination of Structure

The definitive three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction.[1] This technique provides precise measurements of bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

A general protocol for obtaining the crystal structure of a compound like this compound is as follows:

-

Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For this compound, suitable crystals have been obtained from methanol.[2]

-

Data Collection : A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis to obtain the initial positions of the atoms. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

The crystal structure of this compound reveals a dimeric motif formed through hydrogen bonding.[1]

Table 2: Selected Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.366(2) |

| b (Å) | 11.693(1) |

| c (Å) | 14.5539(6) |

| β (°) | 99.7770(9) |

| Volume (ų) | 1570.8 |

| Z | 4 |

Data sourced from a study on hydroxymethylphosphine chalcogenides.[1]

The phosphorus atom in this compound adopts a distorted tetrahedral geometry.

Table 3: Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Angle (°) |

| P=O | 1.486(2) | O=P-C(phenyl) | 112.5(1) |

| P-C(phenyl) | 1.805(3) | O=P-C(hydroxymethyl) | 111.9(1) |

| P-C(hydroxymethyl) | 1.817(3) | C(phenyl)-P-C(phenyl) | 106.5(1) |

| C-O (hydroxyl) | 1.424(4) | C(phenyl)-P-C(hydroxymethyl) | 107.8(1) |

Data reflects the experimentally determined structure.[1]

In the solid state, this compound molecules form dimeric structures through intermolecular hydrogen bonds between the hydroxyl group of one molecule and the phosphoryl oxygen of another.[1]

Theoretical Studies of Structure

Density Functional Theory (DFT) is a widely used computational method for studying the properties of phosphine oxides. A typical workflow for a theoretical study would involve:

-

Geometry Optimization : The molecular structure is optimized to find the lowest energy conformation. This is often performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger).

-

Vibrational Frequency Analysis : This calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.

-

Electronic Property Calculation : Properties such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis can be calculated to understand the electronic structure and reactivity.

Synthesis of this compound

This compound and related α-hydroxyphosphine oxides can be synthesized via the Pudovik reaction, which involves the addition of a P-H bond across a carbonyl group.

-

Reactants : Diphenylphosphine oxide is reacted with an aldehyde (in this case, formaldehyde or a protected equivalent) or a ketone.

-

Catalyst/Solvent : The reaction can be carried out in the presence of a base, such as triethylamine, in a suitable solvent like ethyl acetate. Alternatively, solid-supported catalysts or microwave-assisted methods can be employed.[3]

-

Reaction Conditions : The reaction is typically stirred at a controlled temperature (e.g., 0 °C to room temperature) for several hours.

-

Work-up and Purification : The reaction mixture is worked up by extraction and the crude product is purified by column chromatography or recrystallization to yield the pure α-hydroxyphosphine oxide.[3]

References

Reactivity of the P-C Bond in (Diphenylphosphoryl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Diphenylphosphoryl)methanol [(Ph)₂P(O)CH₂OH] is an α-hydroxyphosphine oxide of significant interest due to the potential reactivity of its phosphorus-carbon (P-C) bond. While this specific molecule is not extensively documented in publicly available literature, its reactivity can be inferred from analogous α-hydroxyphosphine oxides and other organophosphorus compounds. This technical guide provides a comprehensive overview of the synthesis and predicted reactivity of the P-C bond in this compound, with a focus on potential cleavage reactions. Detailed experimental protocols, quantitative data from related systems, and visual diagrams of reaction pathways are presented to serve as a foundational resource for researchers in organic synthesis and drug development.

Introduction

Organophosphorus compounds are integral to various fields, including catalysis, materials science, and medicinal chemistry. The strength and reactivity of the phosphorus-carbon bond are central to the chemical behavior of these molecules. In α-hydroxyphosphine oxides like this compound, the proximity of the hydroxyl group to the phosphine oxide moiety can influence the reactivity of the P-C bond, making it a target for specific chemical transformations. This guide explores the synthesis of this compound and investigates the reactivity of its P-C bond, drawing on established methodologies for similar compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of diphenylphosphine oxide with formaldehyde. This reaction is a specific instance of the more general addition of P-H bonds across carbonyl groups.

Proposed Synthetic Pathway

The synthesis involves the base-catalyzed addition of diphenylphosphine oxide to formaldehyde.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for the synthesis of other α-hydroxyphosphine oxides.

-

Preparation: To a solution of diphenylphosphine oxide (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a base such as triethylamine (Et₃N) (0.1 eq.).

-

Reaction: Cool the mixture to 0 °C and add a solution of formaldehyde (1.1 eq., typically as a solution in a suitable solvent or as paraformaldehyde) dropwise.

-

Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactivity of the P-C Bond

The P-C bond in this compound is a potential site for cleavage under specific reaction conditions. Two primary modes of reactivity are considered here: reductive cleavage and photoredox-catalyzed cleavage.

Reductive Cleavage with Sodium

The P-C bond in organophosphine oxides can be cleaved by treatment with alkali metals, with sodium showing good efficacy and selectivity[1][2][3]. This reaction proceeds via a single electron transfer (SET) mechanism[1]. For this compound, this would likely lead to the formation of diphenylphosphine oxide and methanol upon quenching.

Caption: Reductive cleavage of the P-C bond.

This protocol is adapted from the procedure for the cleavage of triphenylphosphine oxide[1].

-

Setup: In a flame-dried, three-necked flask equipped with a condenser and under an inert atmosphere, add this compound (1.0 eq.) and anhydrous THF.

-

Reagent Addition: Add freshly cut sodium metal (2.5 eq.) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material using TLC or ³¹P NMR.

-

Quenching: After the reaction is complete (typically several hours), carefully quench the reaction by the slow addition of water or ethanol at 0 °C.

-

Workup and Analysis: Acidify the aqueous solution with dilute HCl and extract with an organic solvent. The organic extracts can be analyzed by GC-MS or NMR to identify the products.

| Reactant | Reagent | Product(s) | Expected Yield | Reference |

| This compound | Sodium | Diphenylphosphine Oxide, Methanol | Good to High | [1][4] |

| Triphenylphosphine oxide | Sodium | Diphenylphosphine Oxide, Benzene | >95% | [1] |

| Diphenyl(methyl)phosphine oxide | Sodium | Diphenylphosphine Oxide, Methane | High | [5] |

Photoredox-Catalyzed P-C(sp³) Bond Cleavage

A modern approach for the cleavage of P-C(sp³) bonds in α-phosphorus alcohols involves photoredox catalysis[6]. This method generates a phosphorus radical via an alkoxyl radical intermediate, which can then be trapped by a suitable reagent, such as an alkyne.

Caption: Photoredox-catalyzed P-C bond cleavage.

This protocol is based on the general procedure described for the alkynylation of α-phosphorus alcohols[6].

-

Reaction Setup: In a reaction vial, combine this compound (1.0 eq.), the terminal alkyne (1.5 eq.), a photoredox catalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and a cyclic iodine(III) reagent as the oxidant (1.2 eq.) in a suitable degassed solvent (e.g., acetonitrile).

-

Irradiation: Stir the reaction mixture under an inert atmosphere and irradiate with a visible light source (e.g., blue LEDs) at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: Once the starting material is consumed, concentrate the reaction mixture and purify the residue by column chromatography to isolate the phosphonoalkyne product.

| Substrate | Reagents | Product Type | Reference |

| This compound | Terminal alkyne, Photocatalyst, I(III) oxidant | Phosphonoalkyne | [6] |

| Various α-phosphorus alcohols | Terminal alkynes, Ir(ppy)₃, [Bis(trifluoroacetoxy)iodo]benzene | Phosphonoalkynes | [6] |

Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Frequency Range |

| ¹H NMR | P-CH₂-O | δ ≈ 4.0-5.0 ppm (doublet, J(P,H) ≈ 5-10 Hz) |

| -OH | δ ≈ 2.0-4.0 ppm (broad singlet, exchangeable with D₂O) | |

| P-Ph | δ ≈ 7.4-7.9 ppm (multiplet) | |

| ¹³C NMR | P-CH₂-O | δ ≈ 60-70 ppm (doublet, J(P,C) ≈ 100-150 Hz) |

| P-Ph (ipso-carbon) | δ ≈ 130-135 ppm (doublet, J(P,C) ≈ 90-110 Hz) | |

| P-Ph (other carbons) | δ ≈ 128-132 ppm | |

| ³¹P NMR | P=O | δ ≈ +25 to +35 ppm |

| IR | P=O stretch | ν ≈ 1150-1200 cm⁻¹ (strong) |

| O-H stretch | ν ≈ 3200-3500 cm⁻¹ (broad) | |

| C-O stretch | ν ≈ 1000-1100 cm⁻¹ |

Thermal Stability

The thermal stability of this compound is expected to be governed by the lability of the P-C bond and the potential for dehydration. Studies on related α-hydroxyphosphines have shown that they can undergo reversible decomposition back to the phosphine and aldehyde starting materials[7]. It is plausible that this compound could exhibit similar behavior at elevated temperatures.

Predicted Thermal Decomposition Pathway

Caption: Predicted thermal decomposition pathway.

Conclusion

The P-C bond in this compound represents a key site of reactivity. Based on established chemistry for analogous compounds, this bond is susceptible to cleavage through reductive and photoredox-catalyzed pathways. The synthetic accessibility of this compound, coupled with the potential for selective P-C bond functionalization, makes it a valuable, albeit under-explored, building block in synthetic chemistry. The experimental protocols and predictive data presented in this guide offer a solid foundation for researchers to explore the chemistry of this and related α-hydroxyphosphine oxides in the context of drug development and other applications. Further experimental validation is necessary to fully elucidate the reactivity and properties of this specific molecule.

References

- 1. Selective C-P(O) Bond Cleavage of Organophosphine Oxides by Sodium [organic-chemistry.org]

- 2. Selective C-P(O) Bond Cleavage of Organophosphine Oxides by Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Selective CâP(O) Bond Cleavage of Organophosphine Oxides by Sodium - The Journal of Organic Chemistry - Figshare [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 6. Selective P-C(sp3 ) Bond Cleavage and Radical Alkynylation of α-Phosphorus Alcohols by Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversible decomposition of mono(alpha-hydroxy)phosphines and their reaction with alpha,beta-unsaturated aldehydes | UBC Chemistry [chem.ubc.ca]

The Diphenylphosphoryl Group: A Comprehensive Technical Guide to its Electronic and Steric Effects

For Researchers, Scientists, and Drug Development Professionals

The diphenylphosphoryl group, -P(O)(C₆H₅)₂, is a versatile functional group that exerts significant electronic and steric influences on molecular structure and reactivity. Its unique properties have led to its widespread use in organic synthesis, catalysis, and medicinal chemistry. This guide provides an in-depth analysis of these effects, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Electronic Effects of the Diphenylphosphoryl Group

The diphenylphosphoryl group is generally considered to be electron-withdrawing due to the high electronegativity of the oxygen atom double-bonded to the phosphorus center and the inductive effects of the phenyl rings. This electron-withdrawing nature can be quantified using Hammett constants.

Hammett Parameters

The electronic effect of a substituent on the reactivity of a benzene ring can be quantified by Hammett substituent constants (σ). These constants are determined by measuring the effect of the substituent on the ionization of benzoic acid. The diphenylphosphoryl group exhibits positive σ values for both meta and para positions, indicating its electron-withdrawing character through both inductive and resonance effects.

| Parameter | Value |

| Hammett constant (meta), σₘ | 0.44 |

| Hammett constant (para), σₚ | 0.58 |

Experimental Determination of Hammett Parameters

A general workflow for the experimental determination of Hammett parameters for a diphenylphosphoryl-substituted compound involves kinetic analysis of a reaction sensitive to electronic effects. A common method is the hydrolysis of substituted benzoates.

Experimental Workflow: Hammett Parameter Determination

Caption: Workflow for the determination of Hammett parameters.

Steric Effects of the Diphenylphosphoryl Group

The steric bulk of the diphenylphosphoryl group, arising from the two phenyl rings attached to the phosphorus atom, plays a crucial role in controlling the stereochemistry of reactions and the accessibility of reactive centers. The Tolman cone angle is a common metric used to quantify this steric hindrance.

Tolman Cone Angle

Determination of Tolman Cone Angle from Crystallographic Data

The Tolman cone angle can be calculated from the atomic coordinates obtained from single-crystal X-ray diffraction data.

Methodology: Tolman Cone Angle Calculation

Caption: Procedure for calculating the Tolman cone angle.

Structural Data from X-ray Crystallography

Analysis of the crystal structure of 3-(diphenylphosphoryl)-3-hydroxy-1-phenylpropan-1-one provides insight into the typical bond lengths and angles of the diphenylphosphoryl group.[1]

| Bond/Angle | Value |

| P=O bond length | ~1.49 Å |

| P-C (phenyl) bond length | ~1.80 Å |

| P-C (alkyl) bond length | ~1.83 Å |

| O=P-C bond angle | ~111-113° |

| C-P-C bond angle | ~106-108° |

Note: These values are approximate and can vary depending on the specific molecular environment.

Applications in Organic Synthesis and Medicinal Chemistry

The electronic and steric properties of the diphenylphosphoryl group are harnessed in a variety of chemical transformations and in the design of bioactive molecules.

Diphenylphosphoryl Azide (DPPA) in the Curtius Rearrangement

Diphenylphosphoryl azide (DPPA) is a widely used reagent for the Curtius rearrangement, which converts carboxylic acids into isocyanates. The diphenylphosphoryl group acts as a good leaving group, facilitating the formation of the key acyl azide intermediate.[2]

Reaction Mechanism: Curtius Rearrangement with DPPA

References

(Diphenylphosphoryl)methanol and its Derivatives: A Technical Guide for Drug Development Professionals

Introduction

(Diphenylphosphoryl)methanol, also known as (hydroxymethyl)diphenylphosphine oxide, and its derivatives represent a class of organophosphorus compounds with significant potential in medicinal chemistry. The core structure, featuring a phosphorus atom double-bonded to an oxygen and single-bonded to two phenyl groups and a hydroxymethyl group, provides a unique scaffold for the development of novel therapeutic agents. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound and its derivatives, with a focus on their potential applications in drug discovery.

Chemical Properties and Synthesis